An In-Depth Technical Guide to Lamotrigine N2-glucuronide: Chemical Structure, Properties, and Analysis
An In-Depth Technical Guide to Lamotrigine N2-glucuronide: Chemical Structure, Properties, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lamotrigine, a phenyltriazine derivative, is a widely used anti-epileptic drug for the treatment of various seizure types and as a mood stabilizer in bipolar disorder.[1][2] Its clinical efficacy is influenced by its pharmacokinetic profile, which is dominated by hepatic metabolism. The primary metabolic pathway for lamotrigine is glucuronidation, leading to the formation of several metabolites, the most abundant of which is Lamotrigine N2-glucuronide.[2][3] This quaternary ammonium-linked glucuronide is generally considered pharmacologically inactive and is readily excreted in the urine.[2][4]
This technical guide provides a comprehensive overview of Lamotrigine N2-glucuronide, focusing on its chemical structure, physicochemical properties, metabolic pathway, and analytical methodologies for its characterization and quantification. This document is intended to serve as a valuable resource for researchers, medicinal chemists, and drug development professionals involved in the study of lamotrigine metabolism and its clinical implications.
Chemical Identity and Physicochemical Properties
Lamotrigine N2-glucuronide is the major metabolite of lamotrigine, formed by the enzymatic conjugation of glucuronic acid to the N2-position of the triazine ring.[4]
Chemical Structure:
Caption: Chemical structure of Lamotrigine N2-glucuronide.
Table 1: Physicochemical Properties of Lamotrigine N2-glucuronide
| Property | Value | Source(s) |
| IUPAC Name | 3,5-diamino-2-((2R,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)-6-(2,3-dichlorophenyl)-1,2,4-triazin-2-ium | [5] |
| CAS Number | 133310-19-7 | [5] |
| Molecular Formula | C₁₅H₁₆Cl₂N₅O₆ | |
| Molecular Weight | 433.22 g/mol | [5] |
| Appearance | Off-White Solid | [6] |
| Melting Point | >180°C (with decomposition) | [6] |
| Solubility | Soluble in Methanol and Water | |
| Storage | Hygroscopic, store at -20°C under an inert atmosphere |
Synthesis of Lamotrigine N2-glucuronide
A detailed, publicly available, step-by-step protocol for the chemical synthesis of Lamotrigine N2-glucuronide is not readily found in the scientific literature. However, based on the synthesis of other N-glucuronides, a plausible synthetic route can be proposed. The Koenigs-Knorr reaction is a classical and widely used method for the formation of glycosidic bonds and can be adapted for N-glucuronidation.
Proposed Synthetic Approach (Koenigs-Knorr Reaction):
The synthesis would likely involve the reaction of lamotrigine with a protected glucuronic acid donor, such as a glucuronyl bromide or acetate, in the presence of a promoter.
Caption: Proposed synthetic workflow for Lamotrigine N2-glucuronide.
Experimental Considerations:
-
Protection of Glucuronic Acid: The hydroxyl and carboxyl groups of the glucuronic acid donor must be protected to prevent side reactions. Acetyl or benzyl groups are commonly used for the hydroxyls, and the carboxyl group is often protected as a methyl ester.
-
Promoter: A heavy metal salt, such as silver carbonate or mercury(II) cyanide, is typically used to activate the glucuronyl donor.
-
Stereoselectivity: The Koenigs-Knorr reaction can yield a mixture of α and β anomers. The stereochemical outcome is influenced by the protecting groups on the glucuronyl donor and the reaction conditions. Anchimeric assistance from a C2-acetyl group typically favors the formation of the 1,2-trans-glycoside (the β-anomer).
-
Deprotection: The final step involves the removal of the protecting groups to yield the final product. This is usually achieved by base-catalyzed hydrolysis (e.g., with sodium methoxide) for acetyl groups and hydrogenolysis for benzyl groups.
Note: The synthesis of N-glucuronides can be challenging due to the nucleophilicity of the nitrogen atom and potential side reactions. The development of a robust and high-yielding synthesis of Lamotrigine N2-glucuronide would require careful optimization of reaction conditions.
Metabolic Pathway: N2-Glucuronidation of Lamotrigine
The primary route of lamotrigine metabolism in humans is direct N-glucuronidation. This Phase II metabolic reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), which are primarily located in the liver.
Enzymes Involved:
-
UGT1A4: This is the main enzyme responsible for the N2-glucuronidation of lamotrigine.[7]
-
UGT2B7: This enzyme also contributes to the formation of Lamotrigine N2-glucuronide.[8]
The formation of Lamotrigine N2-glucuronide follows Michaelis-Menten kinetics.[8] The process involves the transfer of a glucuronic acid moiety from the activated donor molecule, uridine 5'-diphospho-glucuronic acid (UDPGA), to the N2-position of the triazine ring of lamotrigine.
Caption: Enzymatic formation of Lamotrigine N2-glucuronide.
Spectroscopic Characterization
Detailed spectroscopic data, particularly high-resolution NMR, are essential for the definitive structural elucidation and confirmation of Lamotrigine N2-glucuronide.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum would be expected to show signals corresponding to the aromatic protons of the dichlorophenyl ring, the anomeric proton of the glucuronic acid moiety (typically a doublet in the region of 5-6 ppm), and other protons of the sugar ring.
-
¹³C NMR: The spectrum would display signals for the carbon atoms of the lamotrigine core and the glucuronic acid moiety, including the characteristic signal for the carboxyl carbon.
Mass Spectrometry (MS):
Mass spectrometry is a critical tool for the identification and quantification of Lamotrigine N2-glucuronide in biological matrices.
-
Molecular Ion: In positive ion mode electrospray ionization (ESI), Lamotrigine N2-glucuronide typically forms a protonated molecule [M+H]⁺ at m/z 432.0472.[9]
-
Fragmentation Pattern: Tandem mass spectrometry (MS/MS) is used to generate characteristic fragment ions. A common fragmentation pathway for glucuronides is the neutral loss of the glucuronic acid moiety (176 Da), resulting in the formation of the protonated aglycone (lamotrigine) at m/z 256.0151.[9][10] Other characteristic fragment ions from the glucuronide moiety itself can also be observed, such as m/z 175 and 113 in negative ion mode.[11]
Table 2: Key Mass Spectral Data for Lamotrigine N2-glucuronide
| Ion | m/z (Positive Mode) | Description | Source(s) |
| [M+H]⁺ | 432.0472 | Protonated molecular ion | [9] |
| [M-Glucuronic Acid+H]⁺ | 256.0151 | Protonated lamotrigine (aglycone) | [10] |
Analytical Methodologies
The quantification of Lamotrigine N2-glucuronide in biological samples, such as plasma and urine, is crucial for pharmacokinetic studies and therapeutic drug monitoring. The most widely used analytical technique is liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and selectivity.
Experimental Protocol: Quantification of Lamotrigine N2-glucuronide in Human Plasma by LC-MS/MS
This protocol is a generalized procedure based on published methods.[10]
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma in a microcentrifuge tube, add 200 µL of acetonitrile containing the internal standard (e.g., a stable isotope-labeled version of Lamotrigine N2-glucuronide or a structurally similar compound).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is typically used.
-
Mobile Phase: A gradient elution with a mixture of water and acetonitrile, both containing a small amount of an additive like formic acid (e.g., 0.1%) to improve ionization.
-
Flow Rate: A typical flow rate is 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The transition from the precursor ion (m/z 432.0) to a specific product ion (e.g., m/z 256.0) is monitored.[10]
-
3. Data Analysis:
-
The concentration of Lamotrigine N2-glucuronide in the plasma sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analyte.
Caption: Workflow for the quantification of Lamotrigine N2-glucuronide in plasma.
Pharmacological and Toxicological Profile
Pharmacological Activity:
Lamotrigine N2-glucuronide is widely considered to be a pharmacologically inactive metabolite.[2] The addition of the bulky and polar glucuronic acid moiety significantly alters the physicochemical properties of the parent drug, preventing it from crossing the blood-brain barrier and interacting with its neuronal targets.
Toxicology:
The glucuronidation of lamotrigine is a detoxification pathway, converting the lipophilic parent drug into a more water-soluble and readily excretable compound. As such, Lamotrigine N2-glucuronide is considered to be non-toxic. The toxicity associated with lamotrigine is primarily attributed to the parent drug itself, with potential adverse effects including skin rash, dizziness, and ataxia.
Stability
Lamotrigine N2-glucuronide is a relatively stable metabolite under typical laboratory and physiological conditions. However, as a quaternary ammonium-linked glucuronide, it can be susceptible to hydrolysis, particularly under certain pH conditions.
-
In Plasma: Studies have shown that Lamotrigine N2-glucuronide is stable in human plasma at room temperature for at least 8 hours and for extended periods when stored at -80°C.[2][10] It is also stable through multiple freeze-thaw cycles.[10]
-
pH Stability: While generally stable, N-glucuronides can undergo hydrolysis, especially under acidic or basic conditions, to regenerate the parent drug. This should be a consideration during sample collection, processing, and storage.
Conclusion
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